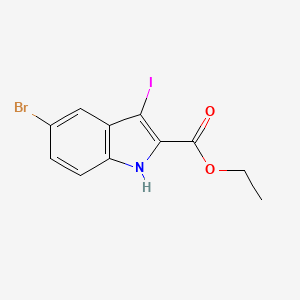

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is built upon the fundamental indole bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound maintains the characteristic planarity associated with indole derivatives, with the halogen substituents and ester functional group positioned to minimize steric interference while maximizing electronic effects.

Crystallographic analysis of related indole-2-carboxylic acid ethyl esters has revealed significant insights into the molecular packing and intermolecular interactions characteristic of this compound class. Studies on ethyl 1H-indole-2-carboxylate demonstrate that these compounds typically crystallize with hydrogen-bonded dimer formation, where the nitrogen atoms of the indole ring interact with carbonyl oxygen atoms through an R(10) synthon pattern. The hydrogen bonding occurs with nitrogen to oxygen separations of approximately 2.877 angstroms, indicating strong intermolecular associations that influence the solid-state properties.

The molecular packing in crystals of indole-2-carboxylic acid ethyl esters exhibits a characteristic herringbone pattern, with zigzag arrangements running along specific crystallographic axes. This packing arrangement is particularly significant for this compound, as the dual halogen substitutions introduce additional intermolecular interactions through halogen bonding effects. The presence of both bromine and iodine atoms creates opportunities for directional halogen-halogen contacts and halogen-heteroatom interactions that can significantly influence crystal stability and molecular orientation.

The molecular geometry of this compound reflects the electronic demands of the dual halogen substitutions. The bromine atom at the 5-position occupies a site that allows for optimal electronic communication with the indole pi-system, while the iodine substituent at the 3-position provides significant steric bulk and polarizability effects. Crystallographic studies of similar compounds, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carboxaldehyde, show unit cell parameters including lattice constants of approximately 7.93, 8.21, and 11.31 angstroms with triclinic symmetry.

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is fundamentally influenced by the electron-rich nature of the indole system and the electron-withdrawing effects of the halogen substituents. Indole derivatives are characterized as pi-excessive heterocycles, meaning their chemistry is predominantly governed by electrophilic substitution reactions due to the high electron density within the five-membered pyrrole ring. This electronic richness arises from the ability of the nitrogen lone pair to participate in resonance with the aromatic pi-system.

The resonance effects within this compound involve multiple canonical structures that delocalize electron density throughout the bicyclic framework. The indole system exhibits resonance stabilization through the interaction between the nitrogen lone pair and the aromatic pi-electrons, creating partial negative charges at specific carbon positions. The presence of the bromine substituent at the 5-position introduces mesomeric effects that can both donate electron density through resonance and withdraw electron density through inductive effects.

The iodine substituent at the 3-position significantly alters the electronic distribution within the molecule due to its high polarizability and size. Iodine's large atomic radius and readily polarizable electron cloud create opportunities for enhanced intermolecular interactions and modified reactivity patterns. Studies on halogenated indoles have demonstrated that the positioning of halogen substituents dramatically affects their electronic properties and biological activities. The specific placement of iodine at the 3-position is particularly significant because this position is typically the most reactive site for electrophilic substitution in unsubstituted indoles.

The carboxylic acid ethyl ester functional group at the 2-position introduces additional electronic considerations through its electron-withdrawing character. The ester carbonyl group creates a localized region of electron deficiency that can influence the overall reactivity pattern of the molecule. This electron-withdrawing effect complements the halogen substitutions in modulating the electron density distribution throughout the indole system.

Computational studies and experimental observations on related compounds have revealed that the electronic transition energies of substituted indoles can be systematically tuned through strategic halogen placement. The global electrophilicity index of substituents correlates directly with the excitation energies observed in absorption spectroscopy, providing a quantitative framework for understanding electronic effects in halogenated indole derivatives.

Comparative Analysis with Substituted Indole Derivatives

The structural and electronic properties of this compound can be best understood through systematic comparison with related substituted indole derivatives. This comparative analysis reveals the unique characteristics imparted by the specific substitution pattern and provides insights into structure-activity relationships within the indole family.

Comparison with mono-halogenated indole derivatives demonstrates the synergistic effects of dual halogen substitution. The 5-bromo-3-iodo compound exhibits enhanced polarizability and modified electronic distribution compared to either 5-bromo-1H-indole-2-carboxylic acid ethyl ester or 3-iodo-1H-indole-2-carboxylic acid ethyl ester individually. Studies on related compounds, such as ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate, show molecular weights of 282.13 grams per mole, which is significantly lower than the dual-halogenated derivative due to the replacement of methyl with iodine.

The molecular formula patterns across the indole-2-carboxylic acid ethyl ester series reveal systematic trends in molecular weight and structural complexity. While ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate has the formula C12H12BrNO2, the introduction of iodine in place of methyl substantially increases both molecular weight and polarizability. Similarly, ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate demonstrates the effects of different halogen combinations, with a molecular weight of 333.1 grams per mole.

The substitution patterns also influence the crystallographic properties and intermolecular interactions. Compounds with different halogen combinations exhibit varying degrees of halogen bonding capabilities and crystal packing arrangements. The 5-bromo-3-iodo substitution pattern provides an optimal balance between electronic effects and steric considerations, allowing for both inductive electron withdrawal and polarizability enhancement without excessive steric hindrance.

Comparative studies of biological activities among halogenated indole derivatives have revealed position-dependent effects on molecular recognition and binding affinity. Research on iodoindoles has demonstrated that the positioning of iodine significantly affects biological activity, with 5-iodoindole showing different binding patterns compared to 7-iodoindole or 2-iodoindole. These findings suggest that the 3-position iodine in this compound may confer unique biological properties distinct from other positional isomers.

The electronic transition properties of 4-substituted indoles have been extensively studied, revealing that substituent electronic properties directly correlate with absorption and emission wavelengths. While the target compound features 5- and 3-position substitutions rather than 4-position, similar electronic principles apply, with the dual halogen substitutions expected to produce distinctive spectroscopic signatures and electronic transition energies.

Properties

IUPAC Name |

ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJZDDKWVXPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256048 | |

| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902765-49-5 | |

| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902765-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

- Starting Material: Indole-2-carboxylic acid or its ethyl ester derivative.

- Selective Halogenation: Introduction of bromine and iodine atoms at the 5- and 3-positions of the indole ring, respectively.

- Esterification: Formation of the ethyl ester at the carboxylic acid functional group.

This sequence ensures the correct substitution pattern on the indole core while preserving the carboxylic acid functionality for esterification.

Detailed Synthetic Route

Step 1: Esterification of Indole-2-carboxylic Acid

The carboxylic acid group on indole-2-carboxylic acid is converted into the ethyl ester via acid-catalyzed esterification:

- Reagents: Ethanol and concentrated sulfuric acid.

- Conditions: Reflux under acidic conditions.

- Outcome: Formation of ethyl 1H-indole-2-carboxylate.

This step is crucial to protect the acid group and improve solubility for subsequent halogenation reactions.

Step 2: Bromination at the 5-Position

Selective bromination is achieved at the 5-position of the indole ring:

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Conditions: Controlled temperature to avoid polybromination.

- Mechanism: Electrophilic aromatic substitution preferentially at the 5-position due to electronic effects.

This yields 5-bromo-1H-indole-2-carboxylic acid ethyl ester as an intermediate.

Step 3: Iodination at the 3-Position

Following bromination, iodination is performed at the 3-position:

- Reagents: Iodine or N-iodosuccinimide (NIS).

- Conditions: Mild conditions to maintain the ester and bromine substituent intact.

- Mechanism: Electrophilic aromatic substitution directed to the 3-position due to the indole ring's electronic characteristics.

This step produces the final compound 5-bromo-3-iodo-1H-indole-2-carboxylic acid ethyl ester .

Alternative Synthetic Approaches

- Buchwald–Hartwig Amination: For introducing substituents at the 3-position, palladium-catalyzed amination reactions have been employed on 3-bromoindole-2-carboxylic acid ethyl esters, allowing further functionalization before halogenation.

- Vilsmeier–Haack Formylation: Formylation at the 3-position followed by reduction and halogenation can be used to achieve regioselective substitution.

- Halogen Exchange Reactions: In some cases, halogen exchange (e.g., bromine replaced by iodine) can be used to fine-tune substitution patterns.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Esterification | Ethanol, H2SO4 | Reflux, several hours | Acid-catalyzed, water removal essential |

| Bromination | Bromine or NBS | 0–25 °C, controlled addition | Avoids overbromination |

| Iodination | Iodine or NIS | Room temperature to mild heat | Mild conditions to preserve ester group |

| Buchwald–Hartwig Amination | Pd(OAc)2, ligand, base | 80–110 °C, inert atmosphere | For C3 substitution prior to halogenation |

Purification and Characterization

- Purification: Column chromatography or recrystallization is used to isolate the target compound.

- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.

Research Findings and Optimization

- The presence of both bromine and iodine substituents influences the compound's reactivity and biological activity.

- Optimization of halogenation steps is critical to avoid polyhalogenation or substitution at undesired positions.

- Esterification prior to halogenation improves regioselectivity and yields.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be performed on this compound to further diversify the molecular framework for research applications.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Catalysts | Product | Key Conditions |

|---|---|---|---|---|---|

| 1 | Esterification | Indole-2-carboxylic acid | Ethanol, H2SO4 | Ethyl 1H-indole-2-carboxylate | Reflux, acid catalysis |

| 2 | Bromination | Ethyl 1H-indole-2-carboxylate | Bromine or NBS | 5-Bromo-1H-indole-2-carboxylic acid ethyl ester | 0–25 °C, controlled addition |

| 3 | Iodination | 5-Bromo-1H-indole-2-carboxylic acid ethyl ester | Iodine or NIS | This compound | Mild temperature |

Chemical Reactions Analysis

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or palladium catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention in several research areas due to its unique properties.

Medicinal Chemistry

Therapeutic Potential : The compound exhibits a variety of biological activities, including:

- Antiviral Activity : It has shown efficacy against viruses such as HIV by inhibiting viral integrase activity.

- Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.

Case Study : In vitro studies demonstrated that treatment with 5-bromo-3-iodo-1H-indole-2-carboxylic acid ethyl ester resulted in significant reductions in cell viability across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Biological Studies

Mechanistic Insights : Researchers utilize this compound to explore its interactions with various biological systems. It can influence:

- Cell Signaling Pathways : Modulating pathways critical for cell proliferation and survival.

- Gene Expression : Affecting the transcription of genes involved in metabolic processes.

Industrial Applications

Dyes and Pigments Production : The compound is also employed in the synthesis of dyes and pigments due to its vibrant color properties derived from the indole structure.

Biochemical Properties and Mechanisms of Action

The biochemical properties of this compound include:

Enzyme Interactions

The compound interacts with enzymes through:

- Hydrogen Bonding

- π–π Stacking Interactions

These interactions can lead to conformational changes in enzymes, affecting their activity and influencing metabolic pathways.

Cellular Effects

In cellular contexts, the compound modulates:

- Cell Proliferation

- Apoptosis Induction

Studies indicate that at lower doses, it exhibits therapeutic effects, while higher doses may lead to toxicity.

Dosage Effects and Stability

Research indicates that the effects of this compound are dose-dependent:

| Dosage Range | Observed Effects |

|---|---|

| Low Doses | Therapeutic effects (e.g., anti-inflammatory) |

| High Doses | Toxicity (e.g., organ damage) |

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-3-iodo-1H-indole-2-carboxylic acid ethyl ester with other indole-based esters, focusing on substitutions, synthetic routes, and physicochemical properties.

Structural Analogs

Key Observations :

- Halogen Diversity: The target compound uniquely combines bromine and iodine, whereas analogs typically feature single halogens (Br, Cl, F) or non-halogen substituents (e.g., acetyl).

- Substitution Position : Substitutions at position 3 (iodine) vs. position 3 (acetyl) or 6 (bromine) alter electronic properties and steric hindrance, impacting reactivity and biological activity .

Key Observations :

- Halogenation Efficiency : Bromination is a common step, but iodine introduction (as in the target compound) may require specialized reagents (e.g., I₂/KI) or transition-metal catalysts.

- Yield Variability : Copper-catalyzed reactions (e.g., triazole formation) show moderate yields (25–50%), while bromination reactions achieve higher yields (72–84.6%) .

Physicochemical Properties

| Property | This compound | Ethyl 5-bromo-1H-indole-2-carboxylate | 7-Bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester |

|---|---|---|---|

| Molecular Weight | 394.01 g/mol | 282.11 g/mol | 286.10 g/mol |

| Halogen Atomic Radius | Br (1.14 Å), I (1.33 Å) | Br (1.14 Å) | Br (1.14 Å), F (0.64 Å) |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.9 |

| Thermal Stability | Likely high due to iodine’s electron density | Moderate | Moderate |

Key Observations :

- Thermal Stability : Heavy halogens like iodine may improve thermal stability compared to lighter analogs .

Biological Activity

5-Bromo-3-iodo-1H-indole-2-carboxylic acid ethyl ester, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a wide range of effects on various biological systems, primarily attributed to its ability to interact with multiple biochemical pathways and molecular targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and iodine substituents on the indole ring, which significantly influence its biological activity. The compound can be represented as follows:

This structure allows for various interactions with biomolecules, enhancing its potential as a therapeutic agent.

Target Interactions

The compound primarily interacts with enzymes and receptors involved in critical biological processes. Notably, it has been shown to bind with high affinity to several targets, influencing their activity through mechanisms such as:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or apoptosis in cancer cells.

- Receptor Modulation : The compound affects receptor activity, which can alter signaling pathways critical for cell function and survival.

Biochemical Pathways

This compound impacts various biochemical pathways, including:

- Antiviral Activity : It has demonstrated efficacy against viral infections, particularly HIV, by inhibiting integrase activity .

- Anticancer Properties : The compound exhibits potential anticancer effects by inducing apoptosis in tumor cells and inhibiting tumor growth through modulation of key signaling pathways .

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

Biological Activities

The biological activities of this compound are summarized in the following table:

Case Study 1: Antiviral Activity Against HIV

In a study evaluating the antiviral properties of indole derivatives, this compound was found to effectively inhibit HIV integrase with an IC50 value of 0.13 μM. The binding mode analysis indicated that the compound chelates magnesium ions within the active site of integrase, disrupting its function and thereby inhibiting viral replication .

Case Study 2: Anticancer Effects

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability and alterations in gene expression associated with cell survival and apoptosis pathways. This suggests its potential as a chemotherapeutic agent.

Dosage Effects and Stability

The biological effects of this compound are dose-dependent:

- Low Doses : Therapeutic effects observed include inhibition of tumor growth and anti-inflammatory actions.

- High Doses : Toxicity may occur, including organ damage or systemic effects. Research indicates a plateau effect where increased dosages do not enhance therapeutic benefits beyond a certain threshold.

Q & A

Q. Advanced

- Cytotoxicity Assays : Use MTT or resazurin assays on MCF-7 (breast cancer) or HeLa cells. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations from 1–100 µM .

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation. Compare to cisplatin as a positive control .

- Solubility Optimization : For in vivo studies, formulate with cyclodextrins or PEG-400 to enhance bioavailability .

What analytical methods confirm the purity and stability of this compound under storage?

Q. Basic

- HPLC : Use a C18 column (ACN/water + 0.1% TFA gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Stability Tests : Store at –20°C under argon. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for ester hydrolysis or dehalogenation .

How can researchers mitigate byproduct formation during indole functionalization?

Q. Advanced

- Azide Intermediates : When synthesizing triazole-linked derivatives (e.g., via click chemistry), ensure stoichiometric CuI to minimize Cu-induced dimerization .

- Protecting Groups : Protect the NH of indole with Boc (tert-butyloxycarbonyl) before iodination to prevent N-alkylation side reactions .

- Byproduct Identification : Use HRMS (FAB-HRMS or ESI-MS) to detect low-abundance species (e.g., dimeric indoles at m/z ~800–900) .

What computational tools predict the reactivity of the iodo substituent in further modifications?

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at C-3. The iodine atom’s +M effect directs incoming electrophiles to C-4 or C-6 positions .

- Molecular Docking : For drug design, dock the compound into survivin or Bcl-2 binding pockets (PDB: 3UIH) using AutoDock Vina. Prioritize derivatives with improved LogP (<3.5) .

Are there documented contradictions in the pharmacological profiles of similar indole derivatives?

Q. Advanced

- Cytotoxicity vs. Selectivity : Some 5-hydroxyindole esters show IC₅₀ <10 µM in cancer cells but minimal toxicity in fibroblasts. Validate selectivity via comparative assays on non-cancerous lines (e.g., NIH/3T3) .

- Survivin Inhibition : Discrepancies in mechanism (e.g., direct binding vs. ROS generation) require Western blotting for survivin expression post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.